1,4-Ethanoquinoxaline, 2,3-dihydro-5,8-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Ethanoquinoxaline, 2,3-dihydro-5,8-dimethyl- is a heterocyclic compound with the molecular formula C12H16N2 and a molecular weight of 188.2688 . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Ethanoquinoxaline, 2,3-dihydro-5,8-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diamines with 1,2-diketones in the presence of a catalyst . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,4-Ethanoquinoxaline, 2,3-dihydro-5,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoxaline derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
1,4-Ethanoquinoxaline, 2,3-dihydro-5,8-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Ethanoquinoxaline, 2,3-dihydro-5,8-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation . The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound with similar structural features but without the ethano and dimethyl substitutions.
Dihydroquinoxaline: A reduced form of quinoxaline with similar biological activities.
Quinazoline: Another heterocyclic compound with a similar nitrogen-containing ring structure.
Uniqueness
1,4-Ethanoquinoxaline, 2,3-dihydro-5,8-dimethyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its stability, reactivity, and biological activity compared to its analogs .
Properties
CAS No. |
66102-37-2 |
---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
3,6-dimethyl-1,8-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C12H16N2/c1-9-3-4-10(2)12-11(9)13-5-7-14(12)8-6-13/h3-4H,5-8H2,1-2H3 |
InChI Key |
ZHTPWVYDFLJBLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N3CCN2CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.